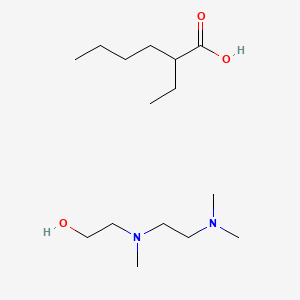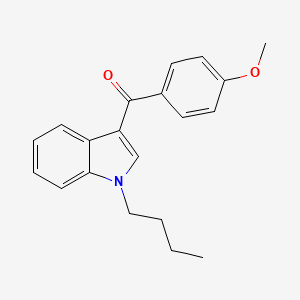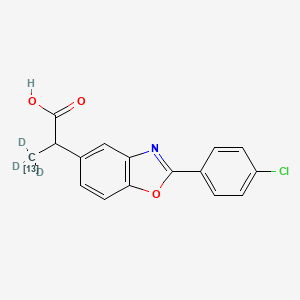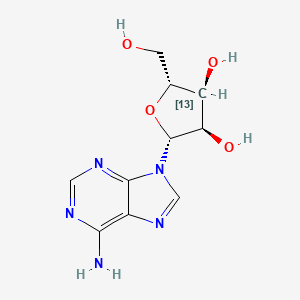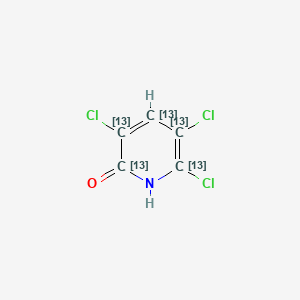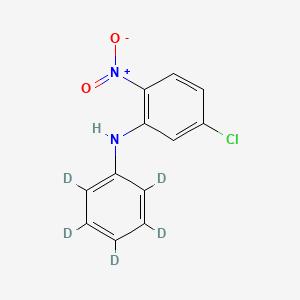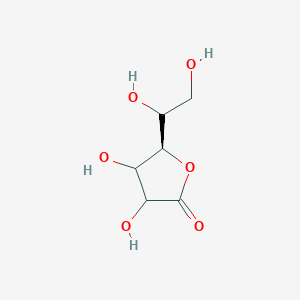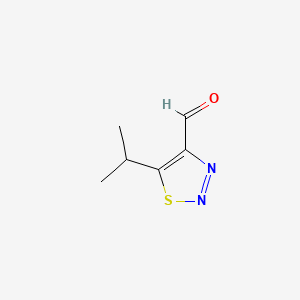
Pentylenetetrazole-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentylenetetrazole-d6 is a non-specific central nervous system (CNS) stimulant and convulsant . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
Pentylenetetrazole has been used in the development of epileptic seizures from dynamic metabolomic changes . It has also been used in the synthesis of novel benzothiazole-hydrazone derivatives as new antiepileptic agents .Molecular Structure Analysis
The molecular formula of Pentylenetetrazole-d6 is C6H4D6N4 . The IUPAC Standard InChI is InChI=1S/C6H10N4/c1-2-4-6-7-8-9-10 (6)5-3-1/h1-5H2 .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving Pentylenetetrazole-d6 .Physical And Chemical Properties Analysis
Pentylenetetrazole-d6 is a solid substance . It has a molecular weight of 144.21 .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
1329509-68-3 |
|---|---|
Fórmula molecular |
C6H10N4 |
Peso molecular |
144.211 |
Nombre IUPAC |
6,6,7,7,8,8-hexadeuterio-5,9-dihydrotetrazolo[1,5-a]azepine |
InChI |
InChI=1S/C6H10N4/c1-2-4-6-7-8-9-10(6)5-3-1/h1-5H2/i1D2,2D2,3D2 |
Clave InChI |
CWRVKFFCRWGWCS-NMFSSPJFSA-N |
SMILES |
C1CCC2=NN=NN2CC1 |
Sinónimos |
6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine-d6; 1,2,3,3a-Tetrazacyclohepta-8a,2-_x000B_cyclopentadiene-d6; 1,5-Pentamethylenetetrazole-d6; 6,7,8,9-Tetrahydro-5H-_x000B_tetrazoloazepine-d6; 7,8,9,10-Tetrazabicyclo[5.3.0]-8,10-decadiene-d6; Angiazol-d6; Cardiazo |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



